2-(2-(Aminoethylamino)ethyl)-2-methyl-1,3-benzodioxole dihydrochloride
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Overview
Description
2-(2-(Aminoethylamino)ethyl)-2-methyl-1,3-benzodioxole dihydrochloride is a chemical compound with a complex structure that includes both amine and benzodioxole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Aminoethylamino)ethyl)-2-methyl-1,3-benzodioxole dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-methyl-1,3-benzodioxole with ethylenediamine under controlled conditions to introduce the aminoethylamino group. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Aminoethylamino)ethyl)-2-methyl-1,3-benzodioxole dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
2-(2-(Aminoethylamino)ethyl)-2-methyl-1,3-benzodioxole dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Aminoethylamino)ethyl)-2-methyl-1,3-benzodioxole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethylamino)ethanol: A related compound with similar amine groups but lacking the benzodioxole moiety.
2-(2-(Dimethylamino)ethoxy)ethanol: Another related compound with a different functional group arrangement.
Uniqueness
2-(2-(Aminoethylamino)ethyl)-2-methyl-1,3-benzodioxole dihydrochloride is unique due to the presence of both the benzodioxole and aminoethylamino groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65210-35-7 |
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Molecular Formula |
C12H20Cl2N2O2 |
Molecular Weight |
295.20 g/mol |
IUPAC Name |
2-azaniumylethyl-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]azanium;dichloride |
InChI |
InChI=1S/C12H18N2O2.2ClH/c1-12(6-8-14-9-7-13)15-10-4-2-3-5-11(10)16-12;;/h2-5,14H,6-9,13H2,1H3;2*1H |
InChI Key |
YQDVEPAFQFDNAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC=C2O1)CC[NH2+]CC[NH3+].[Cl-].[Cl-] |
Origin of Product |
United States |
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